molecular formula C4H8N6 B094255 2,4,5,6-Tetraaminopyrimidine CAS No. 1004-74-6

2,4,5,6-Tetraaminopyrimidine

Cat. No.: B094255
CAS No.: 1004-74-6
M. Wt: 140.15 g/mol
InChI Key: PZRKPUQWIFJRKZ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetraaminopyrimidine (CAS: 5392-28-9; molecular formula: C₄H₁₀N₆O₄S) is a heterocyclic compound primarily used as a dye precursor in oxidation hair dyes and as an intermediate in pharmaceutical synthesis, such as for methotrexate . Structurally, it features four amino groups on a pyrimidine ring, contributing to its reactivity and ability to form colored complexes upon oxidation. The compound is typically utilized as its sulfate salt (this compound sulfate), which has a melting point >300°C and slight water solubility . Despite its industrial relevance, gaps exist in its physicochemical characterization, including stability, solubility in receptor fluids, and impurity profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5,6-Tetraaminopyrimidine can be synthesized through several methods. One common method involves the reduction of 2,4,6-triamino-5-nitrosopyrimidine. This reduction can be achieved using different reducing agents such as zinc dust in the presence of an acid, or sodium dithionite. The reaction typically occurs in an aqueous medium at temperatures ranging from 20°C to 65°C .

Another method involves the hydrogenation of 2,4,6-triamino-5-phenylazopyrimidine in the presence of a palladium on carbon catalyst. This reaction is carried out in water or alcohol at temperatures between 50°C and 180°C under an excess pressure of 0 to 60 bar .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions may vary depending on the desired yield and purity of the final product. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetraaminopyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the conversion of nitroso or azo groups to amino groups.

    Substitution: The amino groups in this compound can participate in substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Zinc dust and sodium dithionite are frequently used reducing agents.

    Substitution: Substitution reactions often involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.

Scientific Research Applications

Hair Dye Formulations

TAP is predominantly used in hair dyes due to its ability to form stable colorants when combined with couplers. It is typically used at concentrations up to 5% in formulations that may include hydrogen peroxide as a developer . The safety profile of TAP has been extensively studied to ensure consumer safety during application.

Toxicological Studies

Research has focused on the toxicological aspects of TAP to assess its safety for human use:

  • Acute Oral Toxicity : Studies on mice indicated that TAP has a high LD50 value (4700 mg/kg bw), suggesting low acute oral toxicity .
  • Dermal Irritation : In studies involving human volunteers and animal models, TAP showed minimal irritation potential when applied topically at concentrations used in hair dyes .
  • Phototoxicity Assessment : Recent studies have highlighted the phototoxic potential of TAP when exposed to UV radiation. It generates superoxide anion radicals under UV light, leading to cellular damage and potential skin hazards . This underscores the need for comprehensive safety assessments regarding long-term exposure.

Dermal Safety Assessments

A significant study evaluated the dermal safety of TAP through various tests:

  • In Vitro Studies : The compound was tested on HaCaT cells (human keratinocyte cell line) to assess cytotoxicity and phototoxicity. Results indicated significant cell viability reduction at higher concentrations (≥25 µg/ml) due to mitochondrial-mediated apoptosis .
  • In Vivo Studies : Animal studies demonstrated that TAP did not cause significant irritation or systemic toxicity upon repeated dermal application .

Regulatory Opinions

The European Commission has provided opinions on the use of TAP in cosmetics, emphasizing the necessity for ongoing research into its genotoxicity and long-term effects on human health . The compound's use is regulated under stringent guidelines to ensure consumer safety.

Summary Table of Key Findings

Study TypeFindingsReference
Acute Oral ToxicityLD50 = 4700 mg/kg bw; low acute toxicity
Dermal IrritationMinimal irritation observed in human volunteers
PhototoxicityGenerates superoxide radicals under UV light; potential skin hazards
Regulatory AssessmentOngoing evaluation required for genotoxicity

Mechanism of Action

The mechanism of action of 2,4,5,6-tetraaminopyrimidine varies depending on its application. In the context of antifolate drugs like methotrexate, the compound inhibits the enzyme dihydrofolate reductase, which is essential for DNA synthesis and cell division. This inhibition leads to the disruption of folate metabolism, ultimately resulting in the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural Analogues

a. Triaminopyrimidines (e.g., 2,4,5-Triaminopyrimidine)

  • Structure: Contains three amino groups, differing in substitution positions.
  • Reactivity: Fewer amino groups reduce oxidative coupling efficiency compared to tetraaminopyrimidine, limiting its use in high-intensity dye formulations .
  • Applications : Primarily in low-concentration oxidative dyes or as intermediates in agrochemicals.

b. Carbocyclic Dye Precursors (e.g., 1,2,4-Trihydroxybenzene)

  • Structure: Carbocyclic (non-heterocyclic) aromatic rings with hydroxyl groups.
  • Stability : Carbocycles exhibit higher thermal stability but lower reactivity in alkaline conditions, necessitating higher concentrations in dye formulations .
  • Toxicity : Carbocyclic intermediates are associated with higher dermal irritation risks compared to pyrimidine derivatives .

c. Other Tetraaminopyrimidines (e.g., 2,4,6-Triamino-5-aminopyrimidine)

  • Structure: Varied amino group positions alter electronic properties.
  • Solubility: Derivatives with sulfate or hydrochloride salts show improved water solubility compared to free bases, similar to 2,4,5,6-tetraaminopyrimidine sulfate .

Physicochemical Properties

Compound Melting Point (°C) Water Solubility Log Pow Stability Data
2,4,5,6-TAP Sulfate >300 Slight Not reported No data available
2,4,5-Triaminopyrimidine ~250 (decomp.) Moderate -1.2 Stable under N₂
1,2,4-Trihydroxybenzene 141 High 0.5 Oxidizes in air

Key Observations :

  • Log Pow data for 2,4,5,6-TAP is absent, hindering predictions of its environmental persistence or bioavailability .

Purity and Analytical Methods

  • 2,4,5,6-TAP Sulfate : HPLC purity reported as 99.7% (UV detection at 207 nm), but incomplete impurity profiling (e.g., residual solvents, organic intermediates) raises safety concerns .
  • Triaminopyrimidines: Routinely analyzed via LC-MS with detection limits <0.1 µg/mL, offering higher sensitivity than the micellar LC method (detection limit: 0.69 µg/mL) used for 2,4,5,6-TAP .

Toxicological Profiles

Compound Acute Oral Toxicity (LD₅₀, rats) Dermal Irritation Genotoxicity
2,4,5,6-TAP Sulfate 2,000 mg/kg Mild irritation Negative in micronucleus tests
1,2,4-Trihydroxybenzene 300 mg/kg Severe irritation Positive in Ames assay

Key Observations :

Biological Activity

Overview

2,4,5,6-Tetraaminopyrimidine (TAP) is a heterocyclic organic compound with the molecular formula C4H8N6. It is characterized by four amino groups attached to the pyrimidine ring at positions 2, 4, 5, and 6. This compound has garnered significant attention in biological research due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of anticancer drugs such as methotrexate.

Target Enzymes and Pathways

TAP plays a crucial role in the synthesis of methotrexate, which inhibits the enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, leading to decreased synthesis of DNA and RNA, thereby inhibiting cell division and promoting apoptosis in cancer cells . Additionally, TAP's derivatives may also interact with various metabolic pathways, enhancing its utility in drug development.

Anticancer Properties

TAP is primarily recognized for its role in developing anticancer agents. Methotrexate, synthesized using TAP, is widely used to treat various cancers and autoimmune diseases due to its potent antimetabolite properties. The drug's mechanism involves:

  • Inhibition of nucleotide synthesis: By blocking DHFR, methotrexate prevents the formation of tetrahydrofolate, essential for synthesizing purines and thymidylate.
  • Immunosuppressive effects: Methotrexate has been shown to reduce inflammation and modulate immune responses .

Antimicrobial Activity

Research indicates that TAP exhibits antimicrobial properties. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for developing new antibiotics .

Acute Toxicity

A study assessing the acute oral toxicity of TAP revealed that it has a high LD50 (>5000 mg/kg) in mice, indicating low acute toxicity . Clinical symptoms observed included slight piloerection without significant pathological changes upon necropsy.

Chronic Toxicity

Long-term studies involving Wistar rats showed that even at high doses (up to 10,000 ppm), TAP did not lead to cumulative toxic effects or significant alterations in body weight or organ health. The No-Observed-Effect-Level (NOEL) was determined to be 600 mg/kg body weight per day .

Case Studies and Research Findings

  • Methotrexate Synthesis:
    • A detailed process for synthesizing methotrexate from TAP has been documented. The method involves reducing 5-nitroso-2,4,6-triaminopyrimidine with zinc in an acidic medium to yield TAP sulfate, which can then be converted into methotrexate .
  • Phototoxicity Assessment:
    • Recent studies have indicated potential phototoxic effects of TAP when exposed to UV radiation. Chronic application may lead to skin damage and promote skin diseases due to superoxide anion radical generation .
  • Applications in Hair Dyes:
    • TAP is utilized as a developer in oxidative hair dyes. Research into its safety profile has highlighted both its efficacy and potential risks associated with prolonged exposure under UV light .

Table: Summary of Biological Activities and Toxicity Profiles

Activity Description References
AnticancerIntermediate in methotrexate synthesis; inhibits DHFR
AntimicrobialEffective against certain bacterial strains
Acute ToxicityLD50 > 5000 mg/kg; minimal acute effects observed
Chronic ToxicityNOEL determined at 600 mg/kg; no significant long-term effects noted
PhototoxicityPotential skin hazards under UV exposure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4,5,6-Tetraaminopyrimidine and its sulfate salt?

  • Methodological Answer : The compound is synthesized via regioselective reactions. For example, this compound dihydrochloride reacts with quinazoline-chalcones under reflux in methanol to yield pyrimidodiazepine derivatives (50–58% yield) through nucleophilic addition of the 5-amino group to α,β-unsaturated carbonyl systems . Another route involves condensation of 2,3-dibromopropionaldehyde with this compound to form intermediates for methotrexate synthesis . The sulfate salt (CAS 5392-28-9) is often isolated via sulfuric acid treatment, with a reported melting point >300°C .

Q. What analytical techniques are used to characterize purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : To resolve crystal structures and synthon formation, as demonstrated in studies of carboxylic acid-aminopyrimidine interactions .
  • Melting point analysis : The sulfate salt has a high decomposition temperature (>300°C), serving as a purity indicator .
  • Chromatography (HPLC) : Used to assess purity in commercial batches (e.g., ≥98% purity specifications) .
  • NMR spectroscopy : To confirm substitution patterns and hydrogen bonding in derivatives .

Q. What are its typical applications in biochemical research?

  • Methodological Answer : The compound is utilized as a reagent in:

  • DNA-binding studies : Pyrimidodiazepine derivatives exhibit anticancer activity by alkylating DNA or inhibiting synthesis .
  • Enzyme assays : The sulfate salt (CAS 5392-28-9) is a component in caspase-4 activity detection kits for apoptosis research .

Advanced Research Questions

Q. How does nucleophilic reactivity influence regioselectivity in heterocyclic synthesis?

  • Methodological Answer : The 5-amino group of this compound is more nucleophilic than other positions, directing regioselective additions. For instance, in reactions with quinazoline-chalcones, the 5-amino group initiates a Michael-type addition to the α,β-unsaturated carbonyl, forming pyrimidodiazepines . Computational modeling (e.g., DFT) can predict reactivity trends by analyzing electron density distribution .

Q. What strategies optimize crystallization for structural analysis?

  • Methodological Answer : Co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) enhances crystal lattice stability. For example, furan tetracarboxylic acid forms robust synthons with aminopyrimidines, enabling high-resolution X-ray diffraction studies . Solvent choice (e.g., DMSO for polar interactions) and slow evaporation techniques are critical for obtaining diffraction-quality crystals .

Q. How can contradictions in reaction yields or analytical data be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Reaction conditions : Yield variations in pyrimidodiazepine synthesis (50–58%) may stem from temperature control or solvent purity .
  • Analytical calibration : Cross-validate HPLC results with NMR integration or mass spectrometry to resolve purity disputes .
  • Polymorphism : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting melting points .

Q. What computational tools support mechanistic studies of its reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron transfer and transition states in regioselective reactions . The Cambridge Structural Database (CSD) provides reference data for hydrogen-bonding patterns in crystallized derivatives . Molecular docking simulations predict DNA-binding affinities of pyrimidodiazepine anticancer agents .

Properties

IUPAC Name

pyrimidine-2,4,5,6-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N6/c5-1-2(6)9-4(8)10-3(1)7/h5H2,(H6,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRKPUQWIFJRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043807
Record name tetra-Aminopyrimidine
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Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-74-6
Record name Tetraaminopyrimidine
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Record name Tetra-aminopyrimidine
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Record name tetra-Aminopyrimidine
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Record name 2,4,5,6-tetraaminopyrimidine sulphate monohydrate
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Record name TETRA-AMINOPYRIMIDINE
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Synthesis routes and methods

Procedure details

In accordance with the present invention, a process for preparing 2,4,5,6-tetraaminopyrimidine sulfate (TAPS) comprises (1) reacting about one molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine (NTAP) in water with about 2.0 to 2.5 molecular proportions of zinc dust and about 4.0 to 4.7 molecular proportions of a suitable acid, to provide a reaction mixture having a pH below 7; (2) reacting the reaction mixture at a temperature of about 20° to 65° C. to form the acid salt of 2,4,5,6-tetraaminopyrimidine; (3) adjusting the pH to about 2.0 to 2.5 by adding the suitable acid to form a solution of the acid salt; (4) separating the insoluble materials from step (3) to obtain a wet cake and a mother liquor; (5) adding sulfuric acid to the mother liquor to adjust the pH to about 0.2 to 0.5 while maintaining the temperature at about 20° to 60° C.; (6) cooling the reaction mixture of step (5) to about 0° to 10° C. to precipitate 2,4,5,6-tetraaminopyrimidine sulfate; and (7) recovering the precipitate.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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